1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione
Description
This compound is a structurally complex molecule featuring a 1H-indol-3-yl core substituted with a 2-(azepan-1-yl)-2-oxoethyl group at the N1 position. The ethane-1,2-dione bridge connects the indole moiety to a 3,4-dihydroisoquinolin-2(1H)-yl group, forming a hybrid heterocyclic system.
Properties
IUPAC Name |
1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c31-25(28-14-7-1-2-8-15-28)19-30-18-23(22-11-5-6-12-24(22)30)26(32)27(33)29-16-13-20-9-3-4-10-21(20)17-29/h3-6,9-12,18H,1-2,7-8,13-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJOLNLVFQDQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione is a complex organic molecule with potential biological activities. Its structure incorporates an indole core and various functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.52 g/mol. The structure includes an azepane ring and an indole moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
- Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound display a range of biological activities:
Antimicrobial Activity
Studies have shown that indole derivatives possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some indole derivatives have demonstrated MIC values less than 12.5 µg/ml against various bacterial strains .
Anticancer Properties
Indole-based compounds have been extensively studied for their anticancer potential:
- Cell Proliferation Inhibition : Research indicates that certain indole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis .
Neuroprotective Effects
Indoles are also being explored for their neuroprotective effects:
- Cognitive Function Improvement : Some studies suggest that these compounds may enhance cognitive function and protect against neurodegeneration .
Case Studies
Several case studies highlight the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of azepane, dihydroisoquinoline, and ethanedione motifs. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Findings :
The dihydroisoquinoline group introduces a bicyclic aromatic system, which could improve binding affinity to serotonin or dopamine receptors compared to simpler phenyl or indole derivatives .
Functional Group Impact :
- Ethane-1,2-dione bridges (common in the target compound and CAS 4747-41-5) are electron-deficient, enabling nucleophilic interactions in biological systems. However, the sulfonyl linker in may favor hydrogen bonding or enzymatic inhibition.
Synthetic Accessibility :
- Indole-diketone derivatives like the target compound and CAS 4747-41-5 are synthesized via TDAE-mediated alkylation or acid catalysis (e.g., p-TSA), as demonstrated in . In contrast, sulfonylated derivatives (e.g., ) require sulfonation steps, increasing synthetic complexity.
Pyrrolidine-containing analogs (e.g., CAS 4747-41-5) have been screened for antimicrobial activity, while azepane derivatives remain underexplored in this context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
